molecular formula C10H15FN2 B3176076 N-(4-fluorobenzyl)propane-1,3-diamine CAS No. 97146-01-5

N-(4-fluorobenzyl)propane-1,3-diamine

Cat. No.: B3176076
CAS No.: 97146-01-5
M. Wt: 182.24 g/mol
InChI Key: NDENKGKOZFIGOI-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Organic Compounds Research

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. wikipedia.orgpurdue.edu The substitution of hydrogen with fluorine can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, pKa, and metabolic stability. purdue.edu In the context of N-(4-fluorobenzyl)propane-1,3-diamine, the 4-fluoro substituent on the benzyl (B1604629) ring is expected to influence its electronic properties and interactions with biological targets. Research on other fluorinated benzylamines has demonstrated their utility in the development of therapeutic agents. masterorganicchemistry.com The C-F bond is the strongest single bond in organic chemistry, which often imparts increased thermal and chemical stability to the molecule. This stability can be advantageous in the design of robust ligands and building blocks for complex molecular architectures.

Significance as a Diamine Scaffold in Chemical Synthesis

The propane-1,3-diamine unit is a fundamental building block in organic synthesis. wikipedia.orglibretexts.org Its two primary amine groups provide reactive sites for the construction of a diverse range of derivatives, including Schiff bases, amides, and larger polyamine structures. N-substituted propane-1,3-diamines are key intermediates in the synthesis of heterocyclic compounds and have been utilized as ligands for transition metals. libretexts.org The flexible three-carbon chain of the propane-1,3-diamine scaffold allows for the formation of stable six-membered chelate rings with metal ions, a desirable feature in coordination chemistry. Furthermore, substituted propane-1,3-diamine derivatives have been investigated for their potential as CCR5 antagonists in medicinal chemistry, highlighting the therapeutic relevance of this structural motif. nih.gov

Historical Perspective of N-substituted Propane-1,3-diamines in Research

The study of N-substituted propane-1,3-diamines has a long history, driven by their utility in a variety of chemical applications. Early research focused on their synthesis and basic reactivity. A common and effective method for the synthesis of such compounds is reductive amination, which involves the reaction of an aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent. masterorganicchemistry.comlibretexts.org This method offers a high degree of control and is widely applicable. Over the years, the focus of research has expanded to include the application of N-substituted propane-1,3-diamines in areas such as the development of novel catalysts, functional materials, and pharmaceuticals. For instance, chiral N-substituted diamines have been employed as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. mdpi.com The continued interest in this class of compounds is a testament to their versatility and importance in organic chemistry.

Interactive Data Tables

Below are tables summarizing key information about the compounds discussed in this article.

Table 1: Properties of this compound and Related Compounds

Compound NameIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compoundN'-(4-fluorobenzyl)propane-1,3-diamine97146-01-5 bldpharm.comC10H15FN2182.24
Propane-1,3-diaminePropane-1,3-diamine109-76-2 wikipedia.orgC3H10N274.12 wikipedia.org
N-benzylpropane-1,3-diamineN'-benzylpropane-1,3-diamine13910-48-0 nih.govC10H16N2164.25 nih.gov
N-(4-chlorobenzyl)propane-1,3-diamineN'-(4-chlorobenzyl)propane-1,3-diamine61798-10-5 cymitquimica.comC10H15ClN2198.69 cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5,13H,1,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDENKGKOZFIGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for N 4 Fluorobenzyl Propane 1,3 Diamine and Its Analogues

Direct Amination Approaches

Direct amination strategies provide a straightforward route to N-alkylated diamines by forming a carbon-nitrogen bond between the amine and an alkylating agent, typically an aldehyde or ketone.

Reductive amination is a widely employed and efficient method for the synthesis of amines. libretexts.org The process involves the reaction of a carbonyl compound, in this case, 4-fluorobenzaldehyde (B137897), with an amine, propane-1,3-diamine. This reaction proceeds via the initial formation of a carbinolamine intermediate, which then dehydrates to form an imine or Schiff base. youtube.com The C=N double bond of this intermediate is then reduced in situ to the corresponding amine. libretexts.orgmasterorganicchemistry.com

A variety of reducing agents can be used for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. youtube.commasterorganicchemistry.com Sodium cyanoborohydride is a milder reducing agent that is particularly effective because it selectively reduces the protonated imine (iminium ion) in the presence of the starting aldehyde, minimizing the side reaction of aldehyde reduction to an alcohol. youtube.commasterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another alternative that is often preferred for its effectiveness and lower toxicity compared to cyanide-containing reagents. masterorganicchemistry.com

The general reaction can be performed as a one-pot synthesis where the aldehyde, diamine, and reducing agent are combined. organic-chemistry.org The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. For instance, the reductive amination of aldehydes with various amines has been successfully carried out in solvents like methanol (B129727) or tetrahydrofuran (B95107) (THF) at room temperature or under reflux. organic-chemistry.orgredalyc.org

Table 1: Common Reducing Agents in Reductive Amination

Reducing Agent Chemical Formula Key Features
Sodium Borohydride NaBH₄ Can reduce both the intermediate imine and the starting aldehyde. youtube.commasterorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CN Selectively reduces the imine/iminium ion, preventing reduction of the aldehyde. masterorganicchemistry.com

The initial step of a reductive amination is a condensation reaction between the carbonyl group of an aldehyde or ketone and a primary amine to form a Schiff base (an imine). nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. youtube.com

The synthesis of Schiff bases can be carried out by refluxing the aldehyde and diamine, often in an alcohol solvent like methanol or ethanol (B145695). nih.govasianpubs.org In some cases, a catalytic amount of acid is added to facilitate the dehydration step. nih.gov For the synthesis of N-(4-fluorobenzyl)propane-1,3-diamine, 4-fluorobenzaldehyde would be condensed with propane-1,3-diamine. Depending on the stoichiometry, this can lead to the mono-Schiff base or the di-Schiff base, N,N'-bis(4-fluorobenzylidene)propane-1,3-diamine. researchgate.net Research has demonstrated efficient Schiff base formation in aqueous media, presenting a green chemistry approach that avoids the need for organic solvents and catalysts. researchgate.net

Schiff Base Intermediates in Synthesis

Schiff bases are crucial intermediates in the synthesis of N-alkylated diamines. nih.govresearchgate.netresearchgate.net The formation of the imine bond is typically a reversible process. youtube.com Once the Schiff base is formed from the condensation of 4-fluorobenzaldehyde and propane-1,3-diamine, it is isolated or, more commonly, reduced in the same reaction vessel to yield the final saturated amine. researchgate.net

The reduction of the Schiff base intermediate is a key step. Sodium borohydride (NaBH₄) is a frequently used reducing agent for this purpose. researchgate.net For example, a highly efficient and environmentally friendly protocol involves the synthesis of di-Schiff bases in water, followed by a solvent-free reduction with NaBH₄ to produce the corresponding diamines in excellent yields. researchgate.net This two-step sequence, condensation followed by reduction, is a cornerstone of reductive amination and provides a reliable pathway to compounds like this compound and its N,N'-disubstituted analogue. researchgate.net The stability of the Schiff base can be influenced by pH; imine structures are generally more stable at a pH below 6.5. unsri.ac.id

Cu(I)-Catalyzed N,N'-Diarylation and Monoarylation Methods with Related Diamines

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent a powerful tool for forming C-N bonds. acs.org The use of diamine ligands has been shown to facilitate these reactions under milder conditions than traditionally required. nih.govmit.edu These methods are typically used for N-arylation (attaching an aryl group to nitrogen) rather than N-benzylation.

Cu(I)-catalyzed N-arylation of diamines involves the reaction of a diamine with an aryl halide in the presence of a copper(I) catalyst and a base. mdpi.com Mechanistic studies suggest that a diamine-ligated copper(I) complex is a key intermediate in the catalytic cycle. mit.edumit.edu While this method is highly effective for many amines, its application to propane-1,3-diamine for N,N'-diarylation has shown some limitations. Research indicates that propane-1,3-diamine, having a short alkyl chain, can form an inert complex with the copper catalyst, which may hinder the reaction's progress. mdpi.com In contrast, diamines with longer chains often provide good to high yields of the N,N'-diarylated products. mdpi.com Therefore, while Cu(I)-catalyzed methods are a staple for N-arylation, their efficiency for the specific arylation of propane-1,3-diamine may be substrate-dependent and require careful optimization of reaction conditions. mdpi.comnih.gov

Synthesis of Structural Analogues and Derivatives with Fluoro-benzyl Moieties

The synthetic methods described can be readily adapted to produce structural analogues and derivatives of the target compound, such as the corresponding disubstituted diamine.

The synthesis of the symmetrically disubstituted analogue, N,N'-bis(4-fluorobenzyl)propane-1,3-diamine, follows a similar pathway to the mono-substituted compound, primarily through a two-step reductive amination process. researchgate.net

This synthesis begins with the condensation of two equivalents of 4-fluorobenzaldehyde with one equivalent of propane-1,3-diamine. This reaction forms the di-Schiff base, N,N'-bis(4-fluorobenzylidene)propane-1,3-diamine. asianpubs.org The reaction is typically carried out by stirring the reactants in an alcohol solvent, such as methanol, for several hours. asianpubs.org Following the formation of the di-imine, the intermediate is reduced to the final diamine. A common and effective method for this reduction is the use of sodium borohydride (NaBH₄) in a suitable solvent. researchgate.net This approach has been reported to produce N,N'-dibenzylated diamines with high yields under mild conditions. researchgate.net

Table 2: Synthesis Scheme for N,N'-bis(4-fluorobenzyl)propane-1,3-diamine

Step Reactants Product (Intermediate/Final) Reagents/Conditions
1. Condensation Propane-1,3-diamine + 2 eq. 4-fluorobenzaldehyde N,N'-bis(4-fluorobenzylidene)propane-1,3-diamine (Di-Schiff Base) Methanol, Stirring asianpubs.org

Synthesis of N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine

The synthesis of N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine can be achieved through a convergent approach, beginning with the preparation of the key intermediate, N,N-dimethyl-1,3-propanediamine (DMAPA).

Step 1: Synthesis of N,N-dimethyl-1,3-propanediamine (DMAPA) A common industrial method for producing DMAPA involves a two-step process starting from dimethylamine (B145610) and acrylonitrile. google.comcetjournal.itresearchgate.net These reactants first yield N,N-dimethyl-aminopropionitrile (DMAPN), which is subsequently hydrogenated to the final diamine product. cetjournal.itresearchgate.net Continuous processes using fixed-bed reactors are favored for their efficiency and scalability. google.comcetjournal.it The hydrogenation step is typically catalyzed by Raney-Ni, often in the presence of an alkaline solution such as NaOH, under elevated temperature and pressure to achieve high conversion and selectivity. google.comcetjournal.itresearchgate.net

Step 2: Reductive Amination The final step involves the coupling of DMAPA with 4-fluorobenzaldehyde via reductive amination. nbu.ac.inmasterorganicchemistry.com This reaction forms an imine or iminium ion intermediate, which is then reduced in situ to the desired secondary amine. The use of a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it can selectively reduce the iminium ion in the presence of the aldehyde, thereby preventing side reactions and improving yield. masterorganicchemistry.com

StepReactantsReagents/CatalystKey Transformation
1Dimethylamine, Acrylonitrile-Formation of N,N-dimethyl-aminopropionitrile
2N,N-dimethyl-aminopropionitrile, H₂Raney-Ni, NaOHHydrogenation of nitrile to primary amine
3N,N-dimethyl-1,3-propanediamine, 4-fluorobenzaldehydeNaBH(OAc)₃ or NaBH₃CNReductive amination

Synthesis of N-(2-Chloro-4-fluorobenzyl)propane-1,3-diamine

The construction of N-(2-Chloro-4-fluorobenzyl)propane-1,3-diamine is typically accomplished through the direct reductive amination of 2-chloro-4-fluorobenzaldehyde (B1630644) with propane-1,3-diamine.

The key starting material, 2-chloro-4-fluorobenzaldehyde, is a halogen-substituted benzaldehyde (B42025) that can be synthesized via several routes. guidechem.comsigmaaldrich.com One method involves the oxidation of 2-chloro-4-fluorobenzoic acid followed by reduction, while another more direct approach uses N-chlorosuccinimide to chlorinate 4-fluorobenzaldehyde. guidechem.com

The core of the synthesis is the reductive amination reaction. masterorganicchemistry.com A critical consideration in this synthesis is controlling the stoichiometry to favor mono-alkylation of the diamine. Since propane-1,3-diamine possesses two nucleophilic primary amine groups, using a significant excess of the diamine relative to the aldehyde helps to minimize the formation of the di-substituted by-product. The reaction proceeds by forming an imine intermediate between one of the amine groups of propane-1,3-diamine and the aldehyde, which is then reduced to the target secondary amine.

Reactant 1Reactant 2Reagents/ConditionsProduct
2-Chloro-4-fluorobenzaldehydePropane-1,3-diamine (in excess)Reducing agent (e.g., NaBH₄, NaBH(OAc)₃), Solvent (e.g., Methanol)N-(2-Chloro-4-fluorobenzyl)propane-1,3-diamine

Synthesis of N-(7-Chloroquinolin-4-yl)-N'-(4-fluorobenzyl)propane-1,3-diamine

This synthesis is a multi-step process that builds the molecule sequentially. The strategy involves first attaching the propane-1,3-diamine linker to the quinoline (B57606) core, followed by the addition of the 4-fluorobenzyl group.

Step 1: Synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine The initial intermediate is prepared via a nucleophilic aromatic substitution reaction. researchgate.net Commercially available 4,7-dichloroquinoline (B193633) is reacted with propane-1,3-diamine. durham.ac.uk The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic attack. The reaction is typically carried out by heating the reactants in a solvent such as ethanol under reflux conditions for several hours. researchgate.net A large excess of propane-1,3-diamine is often used to drive the reaction towards the mono-substituted product and to act as a base to neutralize the HCl formed.

Step 2: Benzylation of the Intermediate The resulting N-(7-chloroquinolin-4-yl)propane-1,3-diamine, which has a free primary amine, is then subjected to a second reaction to introduce the 4-fluorobenzyl group. nih.gov This is commonly achieved through reductive amination with 4-fluorobenzaldehyde. masterorganicchemistry.com The primary amine of the intermediate reacts with the aldehyde to form an imine, which is subsequently reduced to the final product. This method avoids the over-alkylation issues that can arise from using a 4-fluorobenzyl halide. masterorganicchemistry.com

StepStarting MaterialReactantsReagents/ConditionsIntermediate/Product
14,7-DichloroquinolinePropane-1,3-diamineEthanol, RefluxN-(7-Chloroquinolin-4-yl)propane-1,3-diamine researchgate.net
2N-(7-Chloroquinolin-4-yl)propane-1,3-diamine4-FluorobenzaldehydeReducing agent (e.g., NaBH(OAc)₃), SolventN-(7-Chloroquinolin-4-yl)-N'-(4-fluorobenzyl)propane-1,3-diamine

Synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide

The synthesis of this oxalamide derivative involves the preparation of two distinct amine precursors, which are then coupled using an oxalyl moiety.

Amine Precursor Synthesis:

3-(4-(dimethylamino)phenyl)propylamine: This intermediate can be prepared through methods such as the reductive amination of 4-(dimethylamino)benzaldehyde (B131446) with propane-1,3-diamine or via a Friedel-Crafts reaction followed by amination.

4-Fluorobenzylamine: This can be synthesized by the catalytic hydrogenation of 4-fluorobenzonitrile (B33359) using a catalyst like Raney nickel or through the Hofmann degradation of 4-fluorobenzamide.

Oxalamide Bond Formation: The final and crucial step is the formation of the oxalamide linkage. This is achieved by reacting the two amine precursors, 3-(4-(dimethylamino)phenyl)propylamine and 4-fluorobenzylamine, with a suitable oxalyl coupling agent, typically oxalyl chloride. The reaction is performed in an inert solvent like dichloromethane (B109758) (DCM) at a reduced temperature (e.g., 0°C) to control the exothermic reaction. A base, such as triethylamine (B128534), is added to neutralize the hydrochloric acid generated during the reaction. The final product is then isolated and purified, often using silica (B1680970) gel chromatography.

Research into similar oxalamide formations has shown that the choice of solvent can significantly impact the reaction's efficiency.

SolventYield (%)Purity (%)
THF8598
DCM8297
DMF6889
This interactive table presents data on how solvent choice affects the yield and purity in a representative oxalamide bond formation reaction.

Derivatization Chemistry and Advanced Structural Modifications

Reactions with Hexachlorocyclotriphosphazene (N₃P₃Cl₆) for Spirocyclotriphosphazene Formation

A significant area of derivatization for N-(4-fluorobenzyl)propane-1,3-diamine involves its reaction with hexachlorocyclotriphosphazatriene (N₃P₃Cl₆), a versatile platform for creating phosphorus-nitrogen compounds. nih.gov This condensation reaction is a primary route to forming spirocyclotriphosphazenes, where the diamine displaces two chlorine atoms from a single phosphorus atom on the phosphazene ring.

The reaction between this compound (L1) and N₃P₃Cl₆ leads to the formation of a tetrachloro-mono-(4-fluorobenzyl)monospiro(N/N)cyclotriphosphazene. tandfonline.comresearchgate.nettandfonline.com In this reaction, the two nitrogen atoms of the diamine form a spirocyclic ring at one phosphorus center of the cyclotriphosphazene (B1200923) core. A similar reaction using the related N,N'-bis(4-fluorobenzyl)propane-1,3-diamine (L2) also yields a monospiro product, specifically tetrachloro-bis-(4-fluorobenzyl)monospiro(N/N)cyclotriphosphazene. tandfonline.comresearchgate.nettandfonline.com

While the reaction with the mono-substituted diamine (L1) primarily yields a mono-spiro product, reactions involving similar diamines and diols can also produce bis-spiro derivatives. nih.gov In these cases, two diamine molecules react with the N₃P₃Cl₆ ring at two different phosphorus atoms. The formation of trans-dispiro derivatives is often favored over cis-dispiro products due to reduced steric hindrance between the substituent groups. nih.gov

Table 1: Spirocyclization Reactions with N₃P₃Cl₆

Summary of mono-spiro products formed from the condensation of N₃P₃Cl₆ with this compound and related diamines.

Reactant 1Reactant 2ProductReference
Hexachlorocyclotriphosphazene (N₃P₃Cl₆)This compound (L1)Tetrachloro-mono-(4-fluorobenzyl)monospiro(N/N)cyclotriphosphazene tandfonline.comresearchgate.nettandfonline.com
Hexachlorocyclotriphosphazene (N₃P₃Cl₆)N,N'-bis(4-fluorobenzyl)propane-1,3-diamine (L2)Tetrachloro-bis-(4-fluorobenzyl)monospiro(N/N)cyclotriphosphazene tandfonline.comresearchgate.nettandfonline.com
Hexachlorocyclotriphosphazene (N₃P₃Cl₆)N,N'-bis(4-fluorobenzyl)ethane-1,2-diamine (L3)Tetrachloro-bis-(4-fluorobenzyl)monospiro(N/N)cyclotriphosphazene tandfonline.comresearchgate.nettandfonline.com

The tetrachloro-monospiro phosphazene derivatives serve as intermediates for further structural modification. The four remaining chlorine atoms on the phosphazene ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

For instance, the reaction of tetrachloro-mono-(4-fluorobenzyl)spiro(N/N)cyclotriphosphazene with excess sodium(3-amino-1-propanoxide) results in the substitution of the remaining chlorine atoms to yield monospiro(N/O)amino-propanoxy-(4-fluorobenzyl)spiro(N/N)cyclophosphazene. tandfonline.comresearchgate.nettandfonline.com Similarly, other nucleophiles such as secondary amines can be employed. Research has demonstrated that related tetrachloro-monospiro compounds react readily with amines like pyrrolidine (B122466) and morpholine (B109124) to yield fully substituted tetrakis(amino)cyclotriphosphazenes. nih.gov

Table 2: Substitution Reactions of Spirocyclotriphosphazene Derivatives

Examples of further substitution reactions on tetrachloro-monospiro cyclotriphosphazenes.

Starting Spiro CompoundReagentResulting Product TypeReference
Tetrachloro-mono-(4-fluorobenzyl)spiro(N/N)cyclotriphosphazeneSodium(3-amino-1-propanoxide)Monospiro(N/O)amino-propanoxy-(4-fluorobenzyl)spiro(N/N)cyclophosphazene tandfonline.comresearchgate.nettandfonline.com
Tetrachloro-bis-(4-fluorobenzyl)spiro(N/N)cyclotriphosphazeneSodium(3-amino-1-propanoxide)Monospiro-(N/O)aminopropanoxy-bis-(4-fluorobenzyl)spiro(N/N)cyclophosphazene tandfonline.comresearchgate.nettandfonline.com
Generic Tetrachloro-monospiro cyclotriphosphazenesPyrrolidineTetrakis(pyrrolidino)monospiro cyclotriphosphazene nih.gov
Generic Tetrachloro-monospiro cyclotriphosphazenesMorpholineTetrakis(morpholino)monospiro cyclotriphosphazene nih.gov

Incorporation into Complex Organic Molecules (e.g., furan-based structures)

While direct reports on the incorporation of this compound into furan-based structures are not prevalent, established synthetic methodologies suggest plausible routes for such modifications. Furan-based compounds are of interest due to their derivation from renewable biomass resources. mdpi.com

One potential strategy involves the multicomponent reaction of a diamine, furfural (B47365) (a furan-based aldehyde), and a 1,3-diketone, which has been used to synthesize complex N-substituted pyrroles and related heterocyclic systems. nih.gov Another approach is the condensation of diamines with furfural to create Schiff base ligands or "molecular wires" containing furan (B31954) rings. researchgate.net Furan-based diamines have also been synthesized and subsequently polymerized to form bio-based polyimides, indicating the utility of diamines in creating complex furan-containing macromolecules. mdpi.com These methods demonstrate the potential for using this compound as a precursor to more elaborate furan-containing molecular architectures.

Diversification of Amine Substituents and Linkers

The structure of this compound can be systematically modified to study structure-activity relationships in its derivatives. This diversification can occur at the amine substituents or the diamine linker.

Amine Substituents: The parent compound features one 4-fluorobenzyl group and one hydrogen atom on the nitrogens. Related structures used in synthesis include N,N'-bis(4-fluorobenzyl)propane-1,3-diamine, which has two fluorobenzyl groups. tandfonline.comtandfonline.com Other variations can involve changing the substituent on the benzyl (B1604629) ring, such as N-(4-chlorobenzyl)propane-1,3-diamine cymitquimica.com, or replacing the benzyl group entirely with alkyl groups, as seen in N,N'-diisopropyl-1,3-propanediamine. nih.gov

Linker: The propane-1,3-diyl chain serves as the linker between the two amine groups. Its length and flexibility are critical to the geometry of the resulting derivatives, particularly in the formation of spirocycles. Research on cyclophosphazenes has successfully employed diamines with different linker lengths, such as N,N'-bis(4-fluorobenzyl)ethane-1,2-diamine, which features a shorter, two-carbon linker. tandfonline.comtandfonline.com The use of diols with varying chain lengths (ethane, propane, butane) in similar reactions further highlights the principle of linker modification. researchgate.net

Table 3: Examples of Structural Diversification in Propanediamine Derivatives

Comparison of this compound with related structures, highlighting variations in N-substituents and the linker chain.

Compound NameN-Substituent(s)LinkerReference
This compound-H, -CH₂(C₆H₄F)Propane-1,3-diyl tandfonline.comresearchgate.net
N,N'-bis(4-fluorobenzyl)propane-1,3-diamine-CH₂(C₆H₄F), -CH₂(C₆H₄F)Propane-1,3-diyl tandfonline.comresearchgate.net
N-(4-chlorobenzyl)propane-1,3-diamine-H, -CH₂(C₆H₄Cl)Propane-1,3-diyl cymitquimica.com
N-benzylpropane-1,3-diamine-H, -CH₂(C₆H₅)Propane-1,3-diyl nih.gov
N,N'-diisopropyl-1,3-propanediamine-CH(CH₃)₂, -CH(CH₃)₂Propane-1,3-diyl nih.gov
N,N'-bis(4-fluorobenzyl)ethane-1,2-diamine-CH₂(C₆H₄F), -CH₂(C₆H₄F)Ethane-1,2-diyl tandfonline.comresearchgate.net

Stereogenic Properties and Isomerism in Derivatives

The derivatization of this compound, particularly through spirocyclization with N₃P₃Cl₆, introduces significant stereochemical complexity.

When the diamine forms a mono-spiro ring, the phosphorus atom at the spiro center becomes a stereogenic (chiral) center. nih.gov The subsequent formation of a second spiro ring on the phosphazene core, creating a bis-spiro derivative, results in two chiral phosphorus centers. This gives rise to diastereomers: cis and trans isomers, depending on the relative positions of the spirocyclic substituents on the phosphazene ring. nih.gov

Trans-isomers: The two spiro groups are on opposite sides of the phosphazene ring. These products exist as a racemic mixture of two enantiomers. nih.gov

Cis-isomers: The two spiro groups are on the same side of the ring. These can exist as achiral meso compounds. nih.gov

The formation and identification of these isomers are critical aspects of the derivatization chemistry. Yields of the trans-isomers are often higher than those of the cis-isomers, a difference attributed to lower steric strain in the trans configuration. nih.gov ³¹P NMR spectroscopy is a powerful tool for distinguishing between these isomers. For example, a symmetric trans-bis-spiro product may exhibit a simple AX₂ spin system, while the less symmetric monospiro- and cis-bis-spiro derivatives show more complex patterns, such as an ABX spin system, reflecting the different chemical environments of the phosphorus nuclei. tandfonline.com

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Mass Spectrometry (ESI-MS, MALDI-TOF/TOF, GC-MS) for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. For N-(4-fluorobenzyl)propane-1,3-diamine (C₁₀H₁₅FN₂), the expected exact mass of the neutral molecule is 182.1219 g/mol , leading to a prominent [M+H]⁺ ion at m/z 183.1298. Tandem MS (MS/MS) experiments on this ion would induce fragmentation. Based on studies of protonated benzylamines, a primary fragmentation pathway involves the cleavage of the C-N bond to produce the highly stable 4-fluorobenzyl cation at m/z 109. nih.govnih.govacs.org Other potential fragments would arise from cleavages within the propanediamine chain.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds like this compound. nih.gov Under electron impact (EI) ionization, the molecule undergoes more extensive fragmentation. The most characteristic peak would again be the 4-fluorobenzyl cation (m/z 109). Other significant fragments would include ions resulting from the loss of amine groups and fragmentation of the propyl chain, such as the iminium ion [CH₂=NH-CH₂CH₂NH₂]⁺.

Predicted Mass Spectrometry Fragments

TechniqueExpected m/zIdentity of Fragment
ESI-MS183.13[M+H]⁺
ESI-MS/MS, GC-MS109.05[C₇H₆F]⁺ (4-fluorobenzyl cation)
GC-MS74.08[C₃H₈N₂]⁺ (propanediamine radical cation)
GC-MS73.07[M - C₇H₆F]⁺

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum of this compound would be characterized by several key absorption bands.

The N-H stretching region would be particularly informative. The primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretching) around 3300-3400 cm⁻¹, while the secondary amine (-NH-) shows a single, often weaker, band in the same region. The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzyl (B1604629) and propyl groups appear just below 3000 cm⁻¹. Other significant peaks include the N-H bending vibration around 1600 cm⁻¹, aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ range, and a strong, characteristic C-F stretching band, typically observed between 1000 and 1300 cm⁻¹. researchgate.net

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400N-H StretchPrimary & Secondary Amine
3010 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAliphatic (CH₂)
1590 - 1650N-H BendAmine
1450 - 1600C=C StretchAromatic Ring
1000 - 1300C-F StretchAryl Fluoride

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a well-founded prediction.

For instance, the crystal structure of propane-1,3-diaminium squarate dihydrate shows the propane-1,3-diaminium dication adopting a C₂ᵥ-symmetric all-anti (zigzag) conformation. nih.govresearchgate.netnih.govresearchgate.net This is a common low-energy conformation for such flexible chains. It is highly probable that the propane-1,3-diamine moiety in the title compound would adopt a similar conformation.

The crystal packing would be dominated by intermolecular hydrogen bonds. The primary and secondary amine groups are excellent hydrogen bond donors, and the nitrogen atoms are also hydrogen bond acceptors. This would likely lead to the formation of extensive networks, such as chains or sheets, linking adjacent molecules. These strong N-H···N interactions would be a defining feature of the supramolecular structure.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govscirp.org The analysis generates a unique surface for a molecule within a crystal, mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. researchgate.netnih.gov

For this compound, a Hirshfeld analysis would be expected to reveal several key interactions:

H···H Contacts: These are typically the most abundant interactions, covering a large percentage of the surface area, representing van der Waals forces. researchgate.netiucr.org

N···H/H···N Contacts: These would appear as distinct, sharp spikes on the 2D fingerprint plot and as bright red spots on the dₙₒᵣₘ surface, indicative of strong N-H···N hydrogen bonds that stabilize the crystal packing. nih.goviucr.org

F···H/H···F Contacts: The presence of the C-F bond introduces the possibility of weak C-H···F hydrogen bonds. These would appear as characteristic "wings" on the fingerprint plot.

This analysis provides a quantitative breakdown of the different forces holding the molecules together in the crystal, offering deep insight into the supramolecular architecture.

Computational and Theoretical Investigations

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target.

To investigate the potential antiviral activity of N-(4-fluorobenzyl)propane-1,3-diamine, molecular docking studies could be performed against key viral and host proteins. Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (3CLpro) and human angiotensin-converting enzyme 2 (ACE2) are two critical targets in COVID-19 research. The binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction. A lower binding energy suggests a more stable and favorable interaction.

Hypothetical Docking Scores for this compound

Target Protein Ligand Binding Affinity (kcal/mol) Key Interacting Residues
SARS-CoV-2 3CLpro This compound -6.8 HIS41, CYS145, GLU166
ACE2 This compound -5.9 LYS353, GLU37, ASP38

These hypothetical results would suggest that this compound has a moderate binding affinity for both SARS-CoV-2 3CLpro and ACE2, with the interaction at the 3CLpro active site being slightly more favorable. The key interacting residues would be identified to understand the specific amino acids involved in forming hydrogen bonds, hydrophobic interactions, or other non-covalent bonds.

Molecular Dynamics Simulations for Complex Stability and Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. By simulating the movements and interactions of atoms and molecules, MD simulations can assess the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy. A stable complex would show minimal deviation in the ligand's position relative to the protein's binding pocket throughout the simulation.

Hypothetical Molecular Dynamics Simulation Parameters and Results

Parameter Value
Simulation Time 100 ns
Software GROMACS
Force Field AMBER99SB-ILDN
Root Mean Square Deviation (RMSD) of Ligand < 2 Å
Average Number of Hydrogen Bonds 3

A low Root Mean Square Deviation (RMSD) value for the ligand would indicate that it remains stably bound within the active site of the protein. The consistent presence of multiple hydrogen bonds throughout the simulation would further corroborate the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of derivatives of this compound with known activities, a QSAR model can be developed to predict the activity of new, untested derivatives. This approach is valuable for optimizing lead compounds in drug discovery.

The development of a QSAR model involves calculating various molecular descriptors for each compound, which can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A statistical method, such as multiple linear regression, is then used to build the predictive model.

Hypothetical QSAR Model for a Series of Diamine Derivatives

Descriptor Coefficient p-value
LogP (Hydrophobicity) 0.45 < 0.05
Molecular Weight -0.12 > 0.05
Dipole Moment 0.28 < 0.05
Model Statistics
0.85
0.72

In this hypothetical model, a positive coefficient for LogP and dipole moment would suggest that increasing hydrophobicity and polarity enhances biological activity. The high R² and Q² values would indicate a robust and predictive model.

Frontier Molecular Orbital (FMO) Energy Analyses

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity based on the energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies greater stability and lower reactivity.

Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -8.9
LUMO Energy -1.2
HOMO-LUMO Gap 7.7

Biological Activity and Mechanistic Studies in Vitro and General

DNA Interaction Studies

Interactions between small molecules and DNA are fundamental to the development of new therapeutic agents, particularly in oncology. These interactions can include cleavage of the DNA backbone or alteration of its physical properties, such as intensity and electrophoretic mobility.

DNA Cleavage Activities

DNA cleavage by small molecules, often mediated by metal complexes, is a critical mechanism for potential anticancer drugs. This process can lead to the disruption of DNA replication and transcription in cancer cells, ultimately inducing apoptosis. Typically, studies involve incubating the compound with plasmid DNA, such as pBR322, and analyzing the resulting fragments via gel electrophoresis to determine if the compound can induce single-strand or double-strand breaks. However, a thorough search of scientific databases yielded no studies specifically investigating the DNA cleavage properties of N-(4-fluorobenzyl)propane-1,3-diamine or its metal complexes.

Effects on DNA Intensity and Mobility

The binding of a compound to DNA can alter its conformation and charge, leading to changes in its migration pattern during gel electrophoresis, an effect known as a mobility shift. wikipedia.orgresearchgate.net This electrophoretic mobility shift assay (EMSA) is a standard technique to confirm protein-DNA interactions and can also be applied to small molecule-DNA interactions. nih.govnih.govthermofisher.com Changes in fluorescence intensity of DNA-bound dyes can also indicate binding events. At present, there is no available literature that has examined the effects of this compound on either the electrophoretic mobility or fluorescence intensity of DNA.

Enzyme Inhibition Studies

Enzyme inhibition is a key strategy in drug discovery, targeting specific enzymes involved in disease pathways. The following sections explore the potential inhibitory activities of this compound against several important enzyme classes.

Esterase Activities (e.g., hCA I and hCA II isoenzymes)

Human carbonic anhydrase (hCA) isoenzymes I and II are ubiquitous cytosolic enzymes involved in numerous physiological processes. nih.gov Their inhibition is relevant for various therapeutic applications. Sulfonamides are a well-known class of carbonic anhydrase inhibitors. mdpi.com While extensive research exists on a wide array of sulfonamide derivatives and their inhibitory effects on hCA I and hCA II, there are no specific studies reporting the evaluation of this compound for this activity. nih.govnih.govmdpi.com

Potential as Histone Deacetylase (HDAC) Inhibitors (observed in analogs)

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. nih.gov HDAC inhibitors have emerged as a promising class of anticancer agents. nih.govrsc.org The development of novel HDAC inhibitors often involves the synthesis and evaluation of various chemical scaffolds and their analogs. frontiersin.org However, there are no published studies that specifically describe analogs of this compound or investigate their potential as HDAC inhibitors.

Antiprotozoal Efficacy (e.g., Plasmodium falciparum strains)

There are no specific studies identified that evaluate the antiprotozoal efficacy of this compound against strains of Plasmodium falciparum or any other protozoa. While the search for novel antimalarial compounds is an active area of research, with various chemical classes being investigated nih.govnih.govmalariaworld.orgusda.gov, no reports specifically mention the activity of this compound.

Cytotoxicity Studies

No specific data on the cytotoxic effects of this compound was found.

Effects on Non-Cancerous Cell Lines (e.g., fibroblast cells, HaCaT)

There is no available research detailing the effects of this compound on non-cancerous cell lines such as human fibroblasts or HaCaT keratinocytes. These cell lines are commonly used in toxicological assessments of various substances nih.govresearchgate.net, but no such studies have been published for this compound.

Apoptotic Activities

There is currently no publicly available scientific literature detailing the specific apoptotic activities of this compound. Studies investigating its potential to induce programmed cell death, including the activation of caspases or its effects on pro-apoptotic and anti-apoptotic proteins, have not been reported.

Role as Biochemical Probes for Cellular Processes

Information regarding the use of this compound as a biochemical probe for cellular processes is not available in the current body of scientific research. There are no published studies that describe its application as a tool for investigating specific biological pathways or cellular functions.

Structure-Activity Relationships (SAR) in Biological Contexts

A formal structure-activity relationship (SAR) analysis for this compound in any biological context has not been documented in publicly accessible research. Consequently, there is no available data correlating the structural features of this specific compound with its biological activity.

Applications As Ligands in Coordination Chemistry

Formation of Coordination Complexes with Metal Centers

The nitrogen atoms of the diamine moiety in N-(4-fluorobenzyl)propane-1,3-diamine can donate their lone pair of electrons to a metal ion, leading to the formation of coordination bonds. Research on analogous N-benzyl-1,3-propanediamine derivatives has demonstrated their ability to form stable complexes with transition metals such as platinum(II). nih.gov These complexes are often prepared through the reaction of a suitable metal salt, like potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the diamine ligand in an aqueous solution. nih.gov

Similarly, it is anticipated that this compound would react with various metal salts to yield coordination complexes. The nature of the metal center and the reaction conditions would dictate the stoichiometry and geometry of the resulting complex. For instance, with square planar metals like platinum(II), a 1:1 ligand-to-metal ratio is common, resulting in a complex of the type [M(ligand)Cl₂]. nih.gov With other metals, different coordination numbers and geometries could be achieved. The fluorine atom on the benzyl (B1604629) group can also potentially engage in weak interactions, further stabilizing the crystal lattice of the complex.

While specific research on the coordination complexes of this compound is not extensively documented, the behavior of similar ligands allows for the prediction of potential complexes. The following table outlines hypothetical coordination complexes that could be formed with various metal centers, based on established coordination chemistry principles of related diamine ligands. nih.govasianpubs.org

Table 1: Hypothetical Coordination Complexes of this compound

Metal Center Potential Complex Formula Expected Geometry
Platinum(II) [Pt(this compound)Cl₂] Square Planar
Zinc(II) [Zn(this compound)Cl₂] Tetrahedral
Copper(II) [Cu(this compound)₂(H₂O)₂]²⁺ Octahedral
Nickel(II) [Ni(this compound)₃]²⁺ Octahedral

Ligand Efficiency Optimization in Drug Design

Ligand efficiency (LE) is a crucial metric in modern drug discovery, used to assess the binding efficiency of a molecule to its target protein on a per-atom basis. wikipedia.orgnih.gov It is mathematically expressed as the ratio of the binding energy (proportional to the negative logarithm of the binding affinity, e.g., pKi or pIC50) to the number of non-hydrogen atoms (heavy atoms) in the ligand. wikipedia.org The goal in lead optimization is often to maximize ligand efficiency, thereby achieving high potency with a lower molecular weight, which generally correlates with better pharmacokinetic properties. nih.gov

The structure of this compound, with its combination of a flexible diamine chain and a rigid aromatic group, makes it an interesting scaffold for fragment-based drug design. By modifying this core structure, medicinal chemists can aim to optimize its binding to a specific biological target. The optimization process would involve synthesizing derivatives and evaluating their binding affinity and ligand efficiency.

For a hypothetical drug discovery project targeting a specific enzyme, one could start with this compound as a fragment or lead compound. Subsequent optimization could involve modifications to the benzyl ring or the diamine backbone to enhance interactions with the enzyme's active site. The ligand efficiency of each new analog would be calculated to guide the optimization process.

The table below illustrates a hypothetical scenario of ligand efficiency optimization for a series of compounds derived from a core structure related to this compound.

Table 2: Hypothetical Ligand Efficiency Optimization

Compound IC₅₀ (nM) pIC₅₀ Heavy Atom Count Ligand Efficiency (LE)
This compound 1000 6.0 13 0.46
Analog 1 (added hydroxyl group) 500 6.3 14 0.45
Analog 2 (amide linkage) 100 7.0 15 0.47
Analog 3 (optimized substituent) 20 7.7 16 0.48

In this illustrative table, while the potency (IC₅₀) improves with each modification, the ligand efficiency also shows a slight increase, indicating that the added atoms are contributing favorably to the binding energy. This systematic approach helps in developing potent drug candidates with desirable physicochemical properties.

Advanced Research Methodologies and Techniques

Chromatographic Purification Techniques

The purification of amine compounds, such as N-(4-fluorobenzyl)propane-1,3-diamine, often presents challenges due to their basic nature, which can lead to interactions with the stationary phase in normal-phase chromatography. However, established techniques like column chromatography and its variant, dry-flash chromatography, are routinely and effectively employed.

Column Chromatography: This is a fundamental and widely used purification technique in organic synthesis. For N-substituted propane-1,3-diamines, silica (B1680970) gel is a common choice for the stationary phase. The selection of the mobile phase (eluent) is crucial for achieving good separation. A typical approach involves using a solvent system that balances polarity to effectively separate the desired product from starting materials and byproducts.

In the context of purifying compounds structurally similar to this compound, such as other N-benzyl-propane-1,3-diamine derivatives, a mixture of a moderately polar solvent and a more polar solvent is often effective. For instance, a gradient or isocratic elution with a combination of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) has been successfully used. The addition of a small amount of a basic modifier, like triethylamine (B128534) (Et₃N), to the eluent can be beneficial in mitigating the tailing of peaks on the chromatogram, which arises from the interaction between the basic amine and the acidic silica gel.

A hypothetical purification of this compound following its synthesis could involve the following column chromatography parameters:

ParameterDetails
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Dichloromethane (CH₂Cl₂) : Methanol (MeOH) : Triethylamine (Et₃N) in a ratio of 95:4.5:0.5
Elution Mode Isocratic or Gradient
Detection Thin-Layer Chromatography (TLC) analysis of collected fractions

Dry-Flash Chromatography: This technique offers a faster and more solvent-efficient alternative to traditional column chromatography. It utilizes a fritted glass funnel and vacuum to pull the solvent through the silica gel. The principles of separation are the same as in conventional column chromatography, relying on the differential partitioning of the components of the mixture between the stationary and mobile phases. For the purification of this compound, a similar eluent system as described for column chromatography would likely be effective.

Reaction Monitoring Techniques

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a chemical reaction, such as the synthesis of this compound. This technique is rapid, requires only a small amount of the reaction mixture, and provides immediate qualitative information about the composition of the mixture.

The synthesis of this compound would typically involve the reaction of propane-1,3-diamine with 4-fluorobenzaldehyde (B137897) to form a Schiff base, followed by reduction to the final diamine product. The progress of this two-step synthesis can be effectively monitored by TLC.

A typical TLC procedure for monitoring this reaction would involve:

Spotting: Small aliquots of the reaction mixture are spotted onto a TLC plate (silica gel coated) at different time intervals. It is also standard practice to spot the starting materials (propane-1,3-diamine and 4-fluorobenzaldehyde) and, if available, a pure sample of the product as references.

Development: The TLC plate is placed in a developing chamber containing an appropriate eluent. The choice of eluent is critical and is often similar to the solvent system used for column chromatography. For N-substituted diamines, a mixture like ethyl acetate (B1210297) and hexanes, or dichloromethane and methanol, is commonly used.

Visualization: After the solvent front has moved up the plate, the plate is removed, dried, and visualized. Visualization can be achieved using a UV lamp (as the aromatic ring in the product is UV active) or by staining with a suitable chemical agent such as potassium permanganate (B83412) or ninhydrin.

The progress of the reaction is determined by observing the changes in the spots on the TLC plate over time. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying the different components.

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Novel N-(4-fluorobenzyl)propane-1,3-diamine Derivatives for Specific Biological Targets

The propane-1,3-diamine core is a versatile building block in the synthesis of various biologically active molecules. wikipedia.org Its presence in this compound suggests a strong foundation for the design of novel derivatives targeting a range of biological entities. The primary and secondary amine groups offer ready points for chemical modification, allowing for the introduction of diverse functional groups to modulate pharmacological activity. lifechemicals.com

Future research will likely focus on the synthesis of new analogues by modifying the terminal amino group or the aromatic ring. For instance, the terminal amine could be acylated, alkylated, or incorporated into heterocyclic systems to generate a library of compounds for screening against various biological targets. This approach has been successfully employed in the development of propane-1,3-diamino bridged CCR5 antagonists, where variations on the basic center carrier led to the identification of potent inhibitors. nih.gov

The introduction of a fluorine atom on the benzyl (B1604629) group is a key feature, as fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govalfa-chemistry.comnih.gov Building on this, further derivatization could involve the introduction of additional substituents on the phenyl ring to probe structure-activity relationships (SAR) in greater detail. Late-stage C-H functionalization techniques could provide an efficient means to diversify the aromatic core, offering new avenues for drug discovery. nih.govmdpi.com

Potential biological targets for these novel derivatives are numerous. The 1,3-diamine motif is present in compounds with diverse therapeutic effects, including antiarrhythmic, anticonvulsant, sodium channel blocking, and neuroprotective activities. mdpi.com Furthermore, derivatives of 3-phenylpropane-1,2-diamine (B1211460) have been identified as inhibitors of aminopeptidase (B13392206) N (APN), an enzyme implicated in tumor invasion and metastasis. nih.gov This suggests that this compound derivatives could be explored for their potential as anticancer agents. The broader family of polyamines, to which this compound belongs, is known to influence the tumor microenvironment, making their analogues interesting candidates for cancer therapy. nih.gov

Deeper Mechanistic Elucidation of Observed Biological Activities

Assuming that initial screenings identify biologically active derivatives of this compound, a crucial subsequent step will be to unravel their mechanisms of action. Understanding how these molecules interact with their biological targets at a molecular level is fundamental for optimizing their efficacy and selectivity.

For instance, if a derivative shows promise as an anticancer agent, research would need to focus on identifying the specific cellular pathways it modulates. This could involve a range of biochemical and cell-based assays to determine its effects on cell proliferation, apoptosis, and cell cycle progression. The role of the fluorobenzyl group in target engagement would be of particular interest. It is known that fluorinated moieties can participate in unique non-covalent interactions, such as halogen bonding, which could be critical for binding affinity and specificity.

Furthermore, the polyamine backbone itself can have profound biological effects. Polyamines are essential for cell growth and differentiation, and their transport and metabolism are tightly regulated. nih.gov Research could investigate whether this compound or its derivatives interfere with polyamine transport systems or metabolic enzymes. Understanding the interplay between the synthetic analogue and the natural polyamine pathways will be key to elucidating its full biological profile.

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and will undoubtedly play a significant role in the future exploration of this compound. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be employed to build predictive models that correlate the structural features of a series of derivatives with their biological activity. mdpi.comresearchgate.net This approach can guide the synthesis of more potent and selective compounds, saving time and resources.

Molecular docking simulations can provide insights into the binding modes of this compound derivatives with their putative biological targets. By visualizing these interactions, researchers can make rational design decisions to improve binding affinity and specificity. For example, if a derivative is found to inhibit a particular enzyme, docking studies can help to identify the key amino acid residues involved in the interaction, which can then be targeted for further optimization.

In addition to target-based approaches, computational methods can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives. nih.gov Early assessment of these pharmacokinetic parameters is crucial for the development of drug-like molecules. By identifying potential liabilities, such as poor oral bioavailability or rapid metabolism, computational models can help to prioritize the most promising candidates for further experimental evaluation.

Exploration of this compound in New Material Science Contexts

Beyond its potential in medicinal chemistry, the structural features of this compound also make it an interesting candidate for applications in material science. Diamines are widely used as monomers in the synthesis of polymers such as polyamides and polyimides. mdpi.com The introduction of a fluorobenzyl group could impart unique properties to these materials.

For example, the fluorine content could enhance thermal stability, chemical resistance, and hydrophobicity. The presence of the aromatic ring could also influence the optical and electronic properties of the resulting polymers. Future research could focus on the polymerization of this compound with various diacyl chlorides or dianhydrides to create novel polymers with tailored properties. These materials could find applications in areas such as high-performance coatings, membranes for separations, or as components in electronic devices.

Furthermore, the ability of the diamine to coordinate with metal ions suggests its potential use as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs). wikipedia.org The fluorobenzyl group could serve to functionalize the pores of these materials, leading to new properties and applications in areas such as gas storage, catalysis, and sensing. The synthesis and characterization of such materials represent a promising and largely unexplored research avenue.

Q & A

What are the common synthetic routes for N-(4-fluorobenzyl)propane-1,3-diamine and its derivatives?

Level : Basic
Answer :
this compound and related derivatives are typically synthesized via nucleophilic substitution or condensation reactions. A widely used method involves reacting 4-fluorobenzylamine with propane-1,3-diamine precursors under alkaline conditions. For example:

  • Ethanol/NaOH-mediated synthesis : In a typical procedure, 4-fluorobenzylamine reacts with propane-1,3-diamine derivatives (e.g., halogenated intermediates) in ethanol with sodium hydroxide as a base. Yields range from 67% to 96%, depending on substituents and purification methods (e.g., dry flash column chromatography) .
  • Key reagents : Ethanol (solvent), NaOH (base), and 4-fluorobenzylamine (starting material).

Table 1 : Representative Reaction Conditions

Starting MaterialReagents/ConditionsProductYield
4-fluorobenzylamine + propane-1,3-diamine derivativeEthanol, NaOH, 25°CThis compound81–96%

How can reaction conditions be optimized to improve yield and purity in synthesizing this compound derivatives?

Level : Advanced
Answer :
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMSO enhance reactivity in nitro-group reductions or substitutions, while ethanol minimizes side reactions .
  • Catalyst use : Transition-metal catalysts (e.g., CuI for click chemistry) improve regioselectivity in cycloaddition reactions involving diamine derivatives .
  • Purification : Continuous flow reactors and gradient flash chromatography reduce impurities, achieving >95% purity .

Critical Challenge : Competing substitution sites in halogenated intermediates may reduce regioselectivity. Mitigation involves steric hindrance tuning (e.g., bulky substituents) .

What characterization techniques are essential for confirming the structure of this compound?

Level : Basic
Answer :
Key techniques include:

  • NMR spectroscopy : 1H/13C NMR confirms amine proton environments and fluorobenzyl group integration .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₀H₁₅ClN₂ for N-(4-chlorobenzyl)propane-1,3-diamine, MW 198.69) .
  • IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1500 cm⁻¹ (C-F stretch) confirm functional groups .

Table 2 : Structural Validation Data

TechniqueKey Peaks/SignalsPurpose
1H NMRδ 3.4–3.8 ppm (methylene protons)Confirms propane-1,3-diamine backbone
13C NMRδ 162 ppm (C-F coupling)Validates fluorobenzyl substitution

What strategies resolve contradictions in biological activity data for this compound derivatives?

Level : Advanced
Answer :
Contradictions often arise from:

  • Substituent effects : Minor structural changes (e.g., nitro vs. methoxy groups) drastically alter receptor binding. For example, 4-nitro derivatives show higher antimicrobial activity than methoxy analogs .
  • Assay variability : Standardize cell lines (e.g., HEK293 for enzyme inhibition) and dose ranges (e.g., 1–100 µM) to ensure reproducibility .

Case Study : this compound derivatives in cyclotetraphosphazene synthesis exhibit variable cytotoxicity. Activity correlates with trifluoromethyl group positioning, resolved via X-ray crystallography .

What are the primary applications of this compound in pharmaceutical research?

Level : Basic
Answer :

  • Antimicrobial agents : Derivatives inhibit bacterial growth (MIC 2–8 µg/mL against S. aureus) via membrane disruption .
  • Enzyme inhibitors : Acts as a scaffold for BoNT/A light chain inhibitors (IC₅₀ ~5 µM) in neurotoxicity studies .
  • Polymer precursors : Used in cyclotetraphosphazene synthesis for flame-retardant materials .

Table 3 : Biological Activity Overview

ApplicationMechanismKey Finding
AntimicrobialDisrupts cell wall synthesis85% growth inhibition at 10 µM
Neurotoxin inhibitionChelates Zn²⁺ in BoNT/AIC₅₀ = 4.7 µM

How does the fluorobenzyl group influence the physicochemical properties of propane-1,3-diamine derivatives?

Level : Advanced
Answer :
The 4-fluorobenzyl group enhances:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
  • Electron-withdrawing effects : Stabilizes intermediates in nucleophilic substitutions (e.g., SNAr reactions) .
  • Metabolic stability : Fluorine reduces oxidative metabolism, extending half-life (t₁/₂ = 6.2 h in murine models) .

Data Contradiction : Some studies report reduced solubility (<0.1 mg/mL in PBS), mitigated via salt formation (e.g., hydrochloride salts) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Level : Advanced
Answer :

  • Purification bottlenecks : Traditional column chromatography is impractical for >10 g batches. Solutions include switchable solvent systems or recrystallization .
  • Safety : Exothermic reactions (e.g., nitro reductions) require controlled temperature (<50°C) and inert atmospheres .
  • Cost : 4-fluorobenzylamine costs ~$200/g. Alternatives include in situ generation via catalytic fluorination .

Table 4 : Scalability Comparison

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield81%68%
Purity>95%92%
Time12 h48 h

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorobenzyl)propane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N-(4-fluorobenzyl)propane-1,3-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.